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molecular formula C6H9ClO3 B1664721 Ethyl 2-chloroacetoacetate CAS No. 609-15-4

Ethyl 2-chloroacetoacetate

Cat. No. B1664721
M. Wt: 164.59 g/mol
InChI Key: RDULEYWUGKOCMR-UHFFFAOYSA-N
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Patent
US04633013

Procedure details

Sodium metal (0.3 g, 12 mmol) was added to 10 ml of ethanol, and then 5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.76 g, 10 mmol) was added. The reaction was stirred one hour at 20° C., during which time the sodium dissolved. The reaction partitioned between ether and saturated ammonium chloride which had been acidified to pH ~2 with HCl. Evaporation of the ethereal layer, followed by distillation afforded 1.15 g (70%) of the title compound as a colorless liquid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[C:4](=[O:12])[O:5][C:6](C)([CH3:10])[O:7][C:8]=1[CH3:9]>C(O)C>[CH2:6]([O:5][C:4](=[O:12])[CH:3]([Cl:2])[C:8]([CH3:9])=[O:7])[CH3:10] |^1:0|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
1.76 g
Type
reactant
Smiles
ClC=1C(OC(OC1C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The reaction partitioned between ether and saturated ammonium chloride which
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethereal layer
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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